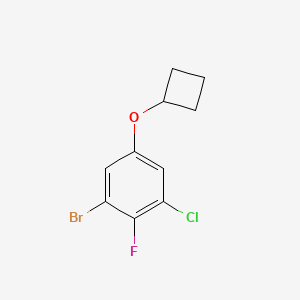
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene is an organic compound with the molecular formula C10H9BrClFO It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a cyclobutoxy group
Méthodes De Préparation
The synthesis of 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-3-chloro-5-fluorobenzene.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and at elevated temperatures to facilitate the substitution.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds. These reactions typically use palladium catalysts and are carried out under inert atmospheres.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for interactions with various biological targets.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism by which 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, fluorine) can be replaced by other nucleophiles, leading to the formation of new compounds.
Catalytic Reactions: In coupling reactions, it interacts with palladium catalysts to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-3-chloro-5-fluorobenzene: Lacks the cyclobutoxy group, making it less versatile in certain chemical reactions.
1-Bromo-2-chloro-3-fluorobenzene: Differently substituted, leading to variations in reactivity and applications.
1-Bromo-3-fluorobenzene: Simpler structure, used in more straightforward synthetic applications.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C10H9BrClFO |
|---|---|
Poids moléculaire |
279.53 g/mol |
Nom IUPAC |
1-bromo-3-chloro-5-cyclobutyloxy-2-fluorobenzene |
InChI |
InChI=1S/C10H9BrClFO/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2 |
Clé InChI |
SJJYLPWGYBLABE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=CC(=C(C(=C2)Br)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


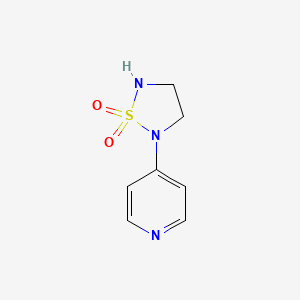
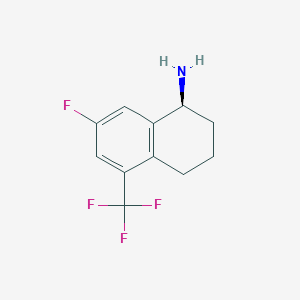

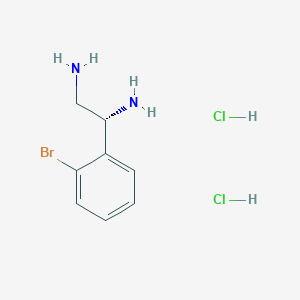
![(3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13054496.png)
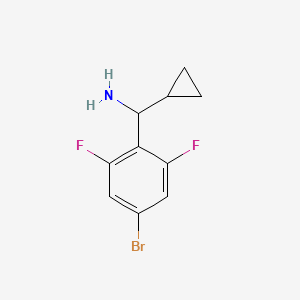
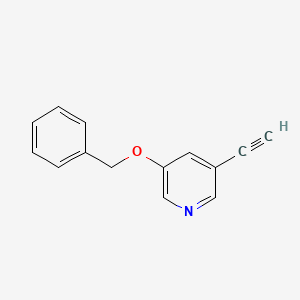
![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054514.png)
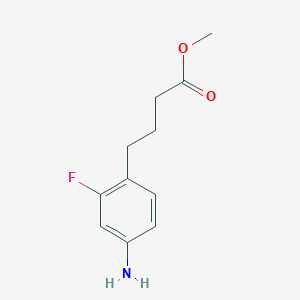
![ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B13054517.png)
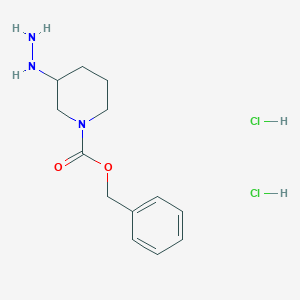
![(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B13054537.png)

![2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13054545.png)
